molecular formula C26H43NO5 B12425555 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Cat. No.: B12425555
M. Wt: 455.7 g/mol
InChI Key: WVULKSPCQVQLCU-VXQFIXJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid is a complex organic compound with a highly specific structure This compound is characterized by its multiple chiral centers and deuterium atoms, which make it unique in its class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid involves multiple steps, including the introduction of deuterium atoms and the formation of chiral centers. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid undergoes various types of reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying stereochemistry and reaction mechanisms. In biology, it is investigated for its potential role in metabolic pathways and enzyme interactions. In medicine, it is explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

Mechanism of Action

The mechanism of action of 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid include other deuterated steroids and amino acid derivatives. These compounds share similar structural features but may differ in their specific functional groups and stereochemistry.

Uniqueness: The uniqueness of this compound lies in its specific combination of deuterium atoms and chiral centers, which confer unique properties and potential applications. This compound’s distinct structure makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C26H43NO5

Molecular Weight

455.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1/i10D2,12D2,13D2

InChI Key

WVULKSPCQVQLCU-VXQFIXJESA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)([2H])[2H])C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.